molecular formula C8H12ClNOS B561696 3-Mercaptotyramine Hydrochloride CAS No. 37736-93-9

3-Mercaptotyramine Hydrochloride

Cat. No.: B561696
CAS No.: 37736-93-9
M. Wt: 205.7
InChI Key: YPPBZPYBTMVFNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptotyramine Hydrochloride involves the reaction of 4-(2-Aminoethyl)-2-mercaptophenol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptotyramine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Mercaptotyramine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.

    Biology: Employed in studies involving neurotransmitter analogs and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications due to its ability to inhibit COMT.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays

Mechanism of Action

The primary mechanism of action of 3-Mercaptotyramine Hydrochloride involves the irreversible inhibition of catechol-O-methyltransferase (COMT). The compound forms an SS bridge with a reactive mercapto group in the enzyme’s active site, thereby inhibiting its activity. This inhibition affects the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine .

Comparison with Similar Compounds

Uniqueness: 3-Mercaptotyramine Hydrochloride is unique due to its mercapto group, which allows it to form disulfide bonds and irreversibly inhibit COMT. This property distinguishes it from other catecholamines and makes it a valuable tool in biochemical research .

Properties

IUPAC Name

4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPBZPYBTMVFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)S)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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